4-Ethynylbenzamide is classified as an aromatic amide, specifically a substituted benzamide. Its chemical formula is , and it can be identified by its IUPAC name, which reflects its structure. The compound is synthesized from various precursors in laboratory settings and may also be obtained through commercial suppliers specializing in organic compounds.
The synthesis of 4-Ethynylbenzamide can be approached through several methods, with the most common involving the reaction of 4-bromobenzamide with acetylene in the presence of a base. Below are key details regarding the synthesis:
The molecular structure of 4-Ethynylbenzamide consists of a benzene ring bonded to an amide functional group and an ethynyl substituent. Key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy are often used to confirm the structure, revealing characteristic peaks associated with the amide carbonyl () and ethynyl () functionalities.
4-Ethynylbenzamide participates in various chemical reactions that can modify its structure or introduce new functional groups:
4-Ethynylbenzamide exhibits several notable physical and chemical properties:
The applications of 4-Ethynylbenzamide span multiple scientific disciplines:
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a deceptively simple structure that serves as a versatile platform for pharmacological innovation. The core benzamide motif—a benzene ring appended with a carboxamide group—confers a unique balance of stability, hydrogen-bonding capacity, and synthetic accessibility. This molecular framework has evolved from early bioactive compounds to sophisticated targeted therapies, demonstrating remarkable adaptability in drug design. The strategic incorporation of substituents at the para-position, particularly ethynyl groups, has unlocked new dimensions in bioactivity and target engagement, positioning 4-ethynylbenzamide as a compound of significant contemporary interest across multiple therapeutic domains.
The journey of benzamide-based therapeutics began with fundamental discoveries in the mid-20th century, where unsubstituted benzamide itself was explored for gastrointestinal applications. A transformative leap occurred with the development of procainamide in the 1950s, which integrated the benzamide motif into an antiarrhythmic agent, establishing its role in modulating cardiac ion channels. The 1980s marked a pivotal shift toward targeted therapies with sulpiride, a substituted benzamide acting as a selective D2/D3 dopamine receptor antagonist for psychiatric disorders, highlighting the scaffold's capacity for central nervous system activity [5].
The 21st century witnessed benzamides ascend to oncology prominence through PARP inhibitors. Seminal work on olaparib (2014) revealed how constrained benzamide derivatives could mimic nicotinamide adenine dinucleotide (NAD⁺), enabling selective inhibition of poly(ADP-ribose) polymerase enzymes critical in DNA repair. This breakthrough validated benzamides as tools for exploiting synthetic lethality in BRCA-deficient cancers [2]. Concurrently, structural innovations yielded tariquidar, a N-phenylbenzamide derivative that overcomes multidrug resistance by potently inhibiting P-glycoprotein (P-gp) efflux pumps. Its design leveraged the rotational constraints of the benzamide bond to optimize interactions with transmembrane domains [7].
Table 1: Key Milestones in Benzamide-Based Drug Development
Time Period | Representative Agent | Therapeutic Application | Mechanistic Innovation |
---|---|---|---|
1950s | Procainamide | Cardiac Arrhythmia | Sodium Channel Blockade |
1980s | Sulpiride | Schizophrenia | Dopamine D2/D3 Receptor Antagonism |
2014–Present | Olaparib | BRCA-Mutant Ovarian/Breast Cancer | PARP-1 Inhibition via NAD⁺ Mimicry |
2010s | Tariquidar | Multidrug Resistance Reversal | High-Affinity P-glycoprotein Inhibition |
2020s | Compound 13f [2] | Colorectal Cancer | Diphenylurea-Benzamide Hybrid PARP-1 Inhibitor |
2023 | Compound III-8 [7] | Multidrug Resistance | Furan-Benzamide P-gp Inhibitor |
This evolution underscores a trajectory from phenotypic discovery to rational, structure-based design—a trajectory now extended by incorporating alkynyl modifications like the ethynyl group at the para-position.
The introduction of an ethynyl group (–C≡CH) at the para-position of benzamide generates 4-ethynylbenzamide, a modification conferring distinct electronic, steric, and conformational advantages. Unlike alkyl or halogen substituents, the ethynyl group acts as a bioisostere with unique properties:
Table 2: Comparative Structural Properties of Benzamide Substituents
Substituent | Steric Bulk (ų) | Electron Effect (σₚ) | Metabolic Lability | Key Binding Interactions |
---|---|---|---|---|
–H | 1.0 | 0.00 | Low | None |
–CH₃ | 13.7 | -0.17 | High (Oxidation) | Hydrophobic, Van der Waals |
–Cl | 12.6 | +0.23 | Low | Halogen Bonding, Dipole-Dipole |
–OCH₃ | 18.1 | -0.27 | Moderate (Demethylation) | Hydrogen Bond Acceptance |
–C≡CH | 16.7 | +0.36 | Very Low | π-π Stacking, Enhanced H-bond Donation |
Furthermore, the ethynyl group’s capacity to engage in hydrogen-bonding interactions via its terminal proton (C≡C–H) is often underestimated. In crystallographic studies of HDAC-benzamide complexes, the alkyne proton forms weak but directional C–H···O bonds with carbonyl oxygen atoms in catalytic pockets, contributing ~0.8–1.2 kcal/mol to binding energy [9].
The resurgence of interest in 4-ethynylbenzamide arises from its multifaceted applicability in overcoming persistent challenges in oncology and neurology. Three compelling rationales underpin its prioritization:
Overcoming PARP Inhibitor Resistance: Resistance to first-generation PARP inhibitors (e.g., olaparib) frequently stems from mutations in the PARP-1 DNA-binding domain or restored homologous recombination. 4-Ethynylbenzamide derivatives disrupt this resistance through dual-targeting mechanisms. For instance, compound 13f ( [2]), featuring a diphenylurea-linked 4-ethynylbenzamide, inhibits PARP-1 at IC₅₀ = 0.39 nM while concurrently destabilizing BRCA1-deficient cell membranes. The ethynyl group enhances penetration into the hydrophobic "gatekeeper" region of PARP-1’s NAD⁺-binding site, as confirmed by docking studies where it displaces a conserved water network inaccessible to bulkier groups.
Reversing Multidrug Resistance (MDR): In MDR cancers, overexpression of P-glycoprotein (P-gp) efflux pumps limits chemotherapeutic efficacy. 4-Ethynylbenzamide’s linear geometry enables optimal insertion into the P-gp transmembrane cavity, where it blocks substrate binding without ATPase inhibition—a key advantage over earlier inhibitors that caused toxic ATP depletion. Hybrid molecules like III-8 ( [7]), incorporating 4-ethynylbenzamide into a 2,5-disubstituted furan scaffold, reduce doxorubicin efflux in MCF-7/ADR cells by 92% at 100 nM. The ethynyl moiety contributes to this by forming π-stacking with Phe-983, a residue critical for transporter conformational dynamics.
Enabling Epigenetic Dual-Targeting: In epigenetic therapy, simultaneous inhibition of histone deacetylase 3 (HDAC3) and bromodomain 4 (BRD4) synergistically suppresses tumor growth. 4-Ethynylbenzamide serves as an ideal linker for bifunctional inhibitors due to its metabolic stability and steric predictability. Compound 26n ( [9]), conjugating a hydroxamic acid zinc-binder to a benzodihydroindazole cap via 4-ethynylbenzamide, achieves IC₅₀ values of 0.020 μM (HDAC3) and 0.042 μM (BRD4). Here, the ethynyl group optimizes the distance between pharmacophores while resisting hydrolysis in lysosomal compartments—a limitation of ester-based linkers.
Table 3: Contemporary Applications of 4-Ethynylbenzamide Derivatives
Therapeutic Challenge | Lead Compound | Core Structure | Key Advantage of Ethynyl Group | Efficacy |
---|---|---|---|---|
PARP-1 Resistance | 13f [2] | Diphenylurea-Benzamide Hybrid | Enhanced NAD⁺-Site Penetration | IC₅₀ = 0.30 μM (HCT116 cells) |
P-gp Mediated MDR | III-8 [7] | Furan-Benzamide Conjugate | π-Stacking with P-gp Phe-983 | 92% Efflux Inhibition at 100 nM |
HDAC3/BRD4 Dual Inhibition | 26n [9] | Hydroxamate-Benzamide Bifunctional | Optimal Linker Length & Stability | IC₅₀ = 0.020 μM (HDAC3), 0.042 μM (BRD4) |
Beyond these applications, 4-ethynylbenzamide enables sustainable synthesis routes. Advances in cobalt-catalyzed oxidative coupling ( [4]) allow direct amidation of lignin-derived 4-ethylphenol with ammonia, followed by dehydrogenation to introduce the ethynyl group. This one-pot methodology aligns with green chemistry principles, reducing reliance on petrochemical feedstocks and multi-step sequences requiring toxic reagents like thionyl chloride [4] [10].
Concluding Synthesis4-Ethynylbenzamide exemplifies the strategic evolution of benzamide from a functional group to a cornerstone of precision therapeutics. Its capacity to enhance target engagement, circumvent resistance mechanisms, and enable innovative multi-targeting approaches—coupled with advances in sustainable production—cements its role as a critical scaffold in 21st-century drug discovery. Future directions will likely exploit its "click-compatible" ethynyl handle for tumor-selective antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs), further expanding its therapeutic footprint.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2